molecular formula C11H13NO B1296234 2-(4-Methoxyphenyl)-2-methylpropanenitrile CAS No. 5351-07-5

2-(4-Methoxyphenyl)-2-methylpropanenitrile

Cat. No.: B1296234
CAS No.: 5351-07-5
M. Wt: 175.23 g/mol
InChI Key: CDCRUVGWQJYTFO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile typically involves the reaction of 4-methoxybenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the nitrile group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, forming 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

    Reduction: Reduction of the nitrile group can lead to the formation of the corresponding amine, 2-(4-Methoxyphenyl)-2-methylpropanamine.

    Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

    Reduction: 2-(4-Methoxyphenyl)-2-methylpropanamine

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-methylpropanenitrile has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-2-methylpropanenitrile exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)acetonitrile: Similar structure but lacks the additional methyl group.

    4-Methoxybenzyl cyanide: Similar structure but with a different positioning of the nitrile group.

    2-(4-Methoxyphenyl)-2-methylpropanamine: The reduced form of the nitrile compound.

Uniqueness: 2-(4-Methoxyphenyl)-2-methylpropanenitrile is unique due to the presence of both the methoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The additional methyl group also influences its steric and electronic properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCRUVGWQJYTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276955
Record name 2-(4-methoxyphenyl)-2-methylpropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-07-5
Record name 5351-07-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXY-PHENYL)-2-METHYL-PROPIONITRILE
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Synthesis routes and methods I

Procedure details

Add potassium bis(trimethylsilyl)amide (39.90 g, 200 mmol) to a stirred solution of 4-fluoroanisole (15.0 mL, 133 mmol), isobutyronitrile (49.0 mL, 539 mmol) and anhydrous tetrahydrofuran (150 mL). Heat the reaction to reflux under nitrogen for 72 h. Cool the reaction to room temperature, pour it into 1 N hydrochloric acid (300 mL), and extract with diethyl ether (3×100 mL). Wash the diethyl ether extracts with brine (100 mL), dry the extracts over magnesium sulfate, filter, and concentrate on a rotary evaporator to give the crude product. The crude product is purified by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes to yield 12.13 g (52%) of 2-(4-methoxy-phenyl)-2-methyl-propionitrile: TLC: Rf in 10% ethyl acetate/hexanes: 0.30; 1H NMR (CDCl3): 7.40-7.37 (m, 2H), 6.92-6.90 (m, 2H), 3.81 (s, 3H), 1.70 (s, 6H).
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of sodium tert-butylate (21.54 g, 217.4 mmol) in dimethylformamide (37 mL) and tetrahydrofuran (37 mL) was added (4-methoxyphenyl)acetonitrile (8.00 g, 54.36 mmol) at 5° C. At the same temperature methyl iodide (13.54 mL) was added dropwise resulting in the formation of a light brown solid. The reaction mixture was diluted with dimethylformamide (15 mL) and tetrahydrofuran (15 mL). Stirring was continued at 10° C. for 1.5 h. The reaction mixture was cooled in a ice bath and 2N aqueous hydrochloric acid (100 mL) was added. The reaction mixture was extracted with ethyl acetate (3×100 mL). The combined extracts were washed with aqueous saturated NaHCO3 solution (2×50 mL) and brine (50 mL). The extracts were dried (MgSO4) and the solvent was evaporated in vacuo. The crude product was purified by flash chromatography (silica, n-heptane:dichloromethane=1:1). Yield: 7.6 g (43.4 mmol, 79.8%).
[Compound]
Name
sodium tert-butylate
Quantity
21.54 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
13.54 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of lithium diisopropylamide (2M; 61.1 ml; 122.3 mmol;) in heptane/THF/ethylbenzene was cooled in an ice bath and treated dropwise, under nitrogen, with a solution of (4-methoxy-phenyl)acetonitrile (6.0 g; 40.77 mmol) in 30 ml of THF. After stirring for 45 minutes at 0C, iodomethane (12.69 ml; 203.85 mmol) was added and the mixture stirred at rt for 12 hours. The reaction mixture was added to a saturated solution of ammonium chloride (300 ml) and extracted twice with ethyl acetate (200 ml). The organic phase was washed once with saturated brine (100 ml), dried over sodium sulfate and concentrated to dryness. Purification by flash chromatography on silica gel using an ethyl acetate/hexane gradient (5–30%) afforded 2-(4-methoxyphenyl)-2-methylpropanenitrile (6.0 g; 84% yield).
Quantity
61.1 mL
Type
reactant
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.69 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

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